molecular formula C17H19BrO3 B5106188 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5106188
M. Wt: 351.2 g/mol
InChI Key: JNWOFELXVNTUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉BrO₃ It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a butoxy group linked to a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-nitrobenzene and 3-methoxyphenol.

    Formation of Intermediate: The first step involves the nucleophilic substitution of 1-bromo-2-nitrobenzene with 3-methoxyphenol in the presence of a base like potassium carbonate, resulting in the formation of 1-bromo-2-(3-methoxyphenoxy)benzene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Alkylation: The final step involves the alkylation of the amine with 1-bromo-4-chlorobutane in the presence of a base like sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenoxy moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-(3-methoxyphenoxy)benzene: Lacks the butoxy group, resulting in different chemical properties and reactivity.

    1-bromo-4-(3-methoxyphenoxy)butane: Similar structure but with different substitution pattern on the benzene ring.

    2-bromo-4-(3-methoxyphenoxy)butane: Positional isomer with different reactivity and applications.

Uniqueness

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-19-14-7-6-8-15(13-14)20-11-4-5-12-21-17-10-3-2-9-16(17)18/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOFELXVNTUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.